molecular formula C25H20ClN3O5 B2734303 Methyl 2'-amino-1-(2-chlorobenzyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate CAS No. 827001-05-8

Methyl 2'-amino-1-(2-chlorobenzyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate

Cat. No.: B2734303
CAS No.: 827001-05-8
M. Wt: 477.9
InChI Key: VNWITODBHYRNNZ-UHFFFAOYSA-N
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Description

Methyl 2'-amino-1-(2-chlorobenzyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a spirocyclic indole-pyrano[3,2-c]pyridine hybrid compound. Its structural complexity arises from the fusion of indole and pyrano-pyridine moieties, with a 2-chlorobenzyl substituent at position 1 and a methyl ester at position 3'.

Properties

CAS No.

827001-05-8

Molecular Formula

C25H20ClN3O5

Molecular Weight

477.9

IUPAC Name

methyl 2-amino-1'-[(2-chlorophenyl)methyl]-7-methyl-2',5-dioxospiro[6H-pyrano[3,2-c]pyridine-4,3'-indole]-3-carboxylate

InChI

InChI=1S/C25H20ClN3O5/c1-13-11-18-19(22(30)28-13)25(20(21(27)34-18)23(31)33-2)15-8-4-6-10-17(15)29(24(25)32)12-14-7-3-5-9-16(14)26/h3-11H,12,27H2,1-2H3,(H,28,30)

InChI Key

VNWITODBHYRNNZ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=O)N1)C3(C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl)C(=C(O2)N)C(=O)OC

solubility

not available

Origin of Product

United States

Biological Activity

Methyl 2'-amino-1-(2-chlorobenzyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique spiro structure that incorporates both indole and pyrano-pyridine moieties. Its chemical formula can be represented as follows:

C20H19ClN2O5C_{20}H_{19}ClN_{2}O_{5}

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising effects:

  • Antioxidant Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antioxidant properties. The antioxidant activity was evaluated using assays like DPPH and ABTS, which measure the ability to scavenge free radicals .
  • Anticancer Properties : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance, the compound was tested against HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells, showing IC50 values in the low micromolar range .
  • Neuroprotective Effects : Some derivatives have shown potential in protecting neuronal cells from oxidative stress, suggesting possible applications in neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Radical Scavenging : The presence of multiple functional groups allows the molecule to interact with free radicals effectively, reducing oxidative stress in biological systems.
  • Cell Cycle Arrest : Studies indicate that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is likely mediated through the modulation of key regulatory proteins involved in cell proliferation .
  • Inhibition of Enzymatic Activity : Certain studies suggest that this compound may inhibit specific enzymes involved in tumor progression and metastasis, although further investigation is required to elucidate these pathways fully .

Case Study 1: Anticancer Activity

In a study published by researchers investigating novel indole derivatives, Methyl 2'-amino-1-(2-chlorobenzyl)-7'-methyl-2,5'-dioxo was shown to significantly inhibit the growth of various cancer cell lines. The study utilized an MTT assay to determine cell viability post-treatment with varying concentrations of the compound. The results indicated a dose-dependent response with notable cytotoxicity at concentrations as low as 0.5 μM for MCF-7 cells .

Case Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The study utilized primary neuronal cultures exposed to oxidative agents and assessed cell viability using lactate dehydrogenase (LDH) release assays. Results indicated a significant reduction in LDH release when treated with the compound compared to control groups, suggesting protective effects against oxidative injury .

Data Table: Biological Activities Summary

Activity Type Assay Method Cell Lines Tested IC50 Values (μM)
AntioxidantDPPHN/AN/A
CytotoxicityMTTHepG20.9
MCF-70.55
HeLa0.50
NeuroprotectionLDH Release AssayPrimary NeuronsN/A

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Substituents Molecular Formula Average Mass (g/mol) Key Features Reference
Methyl 2'-amino-1-(2-chlorobenzyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate 2-chlorobenzyl at position 1; methyl ester at 3' C₂₆H₂₁ClN₃O₅* ~502.92* Enhanced lipophilicity due to 2-chlorobenzyl; ester group for metabolic stability.
Methyl 2'-amino-7'-methyl-1-(2-methylpropyl)-...-3'-carboxylate (CAS 879624-03-0) 2-methylpropyl at position 1 C₂₅H₂₇N₃O₅ 449.51 Reduced aromaticity compared to benzyl substituents; increased aliphatic character.
2′-Amino-1-(3-fluorobenzyl)-6′-(2-methoxyethyl)-7′-methyl-...-3′-carbonitrile 3-fluorobenzyl at position 1; nitrile at 3' C₂₇H₂₃FN₄O₄ 486.50 Fluorine enhances electronegativity; nitrile group improves binding to polar active sites.
Methyl 2'-amino-6'-[(furan-2-yl)methyl]-1,7'-dimethyl-...-3'-carboxylate (CAS 879623-70-8) Furan-2-ylmethyl at position 6'; dimethyl groups C₂₄H₂₁N₃O₆ 447.44 Furan introduces heterocyclic diversity; dimethyl groups may sterically hinder interactions.

Key Observations:

Nitrile vs. Ester: The nitrile group in may confer stronger hydrogen-bonding interactions compared to the methyl ester in the target compound, altering target selectivity.

Stereochemical Complexity: None of the analogs in the evidence have defined stereocenters, suggesting synthetic challenges in achieving enantiopure forms.

Synthetic Accessibility :

  • The furan-containing derivative () demonstrates the feasibility of introducing heteroaromatic substituents, while fluorinated analogs () highlight the role of halogenation in tuning electronic properties.

Physicochemical and Pharmacokinetic Trends

  • Polar Surface Area: The ester and amino groups in the target compound may improve solubility relative to nitrile-containing analogs.
  • Metabolic Stability : Methyl esters (as in the target compound and ) are prone to hydrolysis, whereas nitriles () may offer greater metabolic resistance.

Preparation Methods

Knoevenagel/Michael/Cyclization Sequence

A proven strategy for spiro[indole-3,4'-pyrano[3,2-c]pyridine] synthesis involves microwave-assisted multicomponent reactions. In a representative protocol, isatin derivatives, malononitrile, and barbituric acid react under catalysis by 1-methylimidazolium chloride in ethanol at 80°C. This domino process proceeds via:

  • Knoevenagel condensation between isatin and malononitrile to form an arylidene intermediate.
  • Michael addition of barbituric acid to the electron-deficient double bond.
  • Cyclization to construct the pyrano[3,2-c]pyridine ring and spiro linkage.

Adapting this method, substitution of barbituric acid with dimethyl malonate and isatin with 5-chloro-isatin could yield intermediates amenable to further functionalization. For instance, introducing the 2-chlorobenzyl group may require N-alkylation of the indole nitrogen prior to spirocyclization.

Four-Component Reaction Catalyzed by Fe3O4@l-Arginine

Nanocatalyzed one-pot syntheses offer advantages in atom economy and reaction efficiency. Fe3O4@l-arginine nanocomposite (8 mol%) facilitates the coupling of hydrazines, β-keto esters, isatin derivatives, and malononitrile under solvent-free conditions. The protocol proceeds at room temperature, with magnetic separation of the catalyst enabling straightforward purification.

General Procedure Adaptation:

  • Combine 1-(2-chlorobenzyl)hydrazine, ethyl acetoacetate, 7-methylisatin, and malononitrile.
  • Add Fe3O4@l-arginine (8 mol%) and stir at 25°C for 4–6 hours.
  • Separate catalyst magnetically, concentrate, and recrystallize from ethanol.

This method typically achieves yields of 70–85% for analogous spiro compounds, with the nanocatalyst’s basic sites promoting both enolization and cyclization steps.

Stepwise Synthesis via Intermediate Functionalization

Indole Core Preparation

The 1-(2-chlorobenzyl)indole-2,3-dione precursor is synthesized through Friedel-Crafts acylation:

  • React indole with oxalyl chloride to form indole-2,3-dione.
  • Alkylate the N1 position using 2-chlorobenzyl bromide in DMF with K2CO3 as base (Yield: 78%).

Pyrano[3,2-c]Pyridine Ring Construction

Condensation of 7-methyl-4-hydroxy-2H-pyran-2-one with ammonium acetate generates the aminopyran intermediate. Subsequent Mannich reaction with formaldehyde introduces the C7' methyl group.

Spirocyclization and Esterification

Key steps involve:

  • Spiro ring formation : React N1-(2-chlorobenzyl)indole-2,3-dione with 7-methyl-4-aminopyran-2-one in acetic acid under reflux (12 h).
  • Esterification : Treat the spirocyclic carboxylic acid intermediate with methanol and thionyl chloride (Yield: 65%).

Catalytic and Reaction Optimization

Solvent and Temperature Effects

Comparative studies reveal solvent-free conditions under microwave irradiation (300 W, 80°C) reduce reaction times from hours to minutes while improving yields by 15–20% versus conventional heating. Polar aprotic solvents like DMF favor side-product formation through keto-enol tautomerization, whereas ethanol minimizes byproducts.

Catalyst Screening

Catalyst Yield (%) Time (h)
Fe3O4@l-arginine 82 4.5
1-Methylimidazolium Cl 78 1.2*
Piperidine 65 8
No catalyst <10 24

*Microwave-assisted.

Ionic liquid catalysts enhance reaction rates via dual hydrogen-bonding activation, while magnetic nanocatalysts simplify product isolation.

Analytical Characterization and Validation

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 7.45–7.28 (m, 4H, Ar-H), 6.92 (s, 1H, NH2), 4.72 (s, 2H, NCH2Ar), 3.85 (s, 3H, OCH3), 2.41 (s, 3H, C7'-CH3).
  • 13C NMR : δ 178.5 (C2=O), 167.2 (COOCH3), 144.1 (spiro-C), 134.6–127.8 (Ar-C), 62.1 (OCH3), 21.7 (C7'-CH3).

X-ray Crystallography

Single-crystal X-ray analysis of analogous compounds confirms the spiro architecture with dihedral angles of 85.3° between the indole and pyran rings. Packing diagrams reveal intermolecular H-bonds involving the carbonyl and amino groups.

Challenges and Alternative Pathways

Regioselectivity in Alkylation

Competitive O- vs N-alkylation at the indole nitrogen necessitates careful base selection. Employing phase-transfer conditions (TBAB, K2CO3, H2O/CH2Cl2) suppresses O-alkylation, improving N-selectivity to 9:1.

Byproduct Formation in Spirocyclization

Trace amounts of regioisomeric spiro products (C4 vs C3 linkage) are observed via LC-MS. Gradient column chromatography (hexane:EtOAc 8:1 to 1:1) resolves these, with the desired isomer eluting first.

Green Chemistry Considerations

Microwave-assisted protocols reduce energy consumption by 60% compared to conventional heating. Solvent-free methods and recyclable Fe3O4@l-arginine (reused 5× without activity loss) align with green chemistry principles, achieving E-factors <8.

Q & A

Q. What are the recommended synthetic routes for this spiro[indole-pyrano]pyridine derivative?

Methodological Answer:

  • One-pot multi-step reactions are effective for constructing complex spiro frameworks. For example, describes a one-pot two-step synthesis of tetrahydroimidazo[1,2-a]pyridine derivatives using reflux conditions with acetic anhydride and sodium acetate, achieving yields up to 68% .
  • Condensation reactions with aromatic aldehydes (e.g., 2-chlorobenzyl groups) in mixed solvents (acetic anhydride/acetic acid) can introduce substituents, as shown in . Reaction monitoring via TLC and crystallization from DMF/water improves purity .
  • Catalytic methods : Palladium-catalyzed hydroamination () may optimize regioselectivity for amino group placement in similar heterocycles .

Q. How can spectroscopic techniques confirm the molecular structure?

Methodological Answer:

  • 1H/13C NMR : Assign protons and carbons using chemical shifts. For instance, resolved aromatic protons at δ 7.29–7.94 ppm and sp³ carbons at 15–24 ppm, critical for validating the spiro junction .
  • IR spectroscopy : Confirm functional groups like carbonyls (1700–1750 cm⁻¹) and amines (3100–3500 cm⁻¹). detected CN stretches at ~2220 cm⁻¹ and NH bands at ~3420 cm⁻¹ .
  • HRMS : Match experimental and calculated m/z values (e.g., [M+H]+ in ) to verify molecular formula .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data during structural validation?

Methodological Answer:

  • Cross-validate with X-ray crystallography : and highlight crystallographic data (e.g., Acta Crystallographica reports) to unambiguously assign bond lengths, angles, and stereochemistry in complex fused-ring systems .
  • Density Functional Theory (DFT) calculations : Compare experimental NMR shifts with DFT-predicted values to identify discrepancies caused by dynamic effects (e.g., tautomerism) .
  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals in crowded spectra. For example, HMBC correlations in confirmed connectivity between pyran oxygen and adjacent carbons .

Q. What strategies improve reaction yields in multi-step syntheses?

Methodological Answer:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates (), while mixed solvents (acetic anhydride/acetic acid) stabilize reactive species .
  • Catalyst screening : Palladium catalysts () or base additives (e.g., sodium ethoxide in ) can accelerate cyclization steps .
  • Stepwise monitoring : Use in-situ IR or LC-MS to identify bottlenecks. achieved 57% yield for a pyrimidoquinazoline by isolating intermediates after 12-hour reflux .

Q. How to design stability studies for this compound under varying conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., reported a melting point of 215–217°C, suggesting thermal stability up to this range) .
  • pH-dependent stability assays : Test hydrolysis of the methyl ester group in acidic/basic buffers (e.g., 0.1 M HCl/NaOH at 37°C) and monitor via HPLC .
  • Light exposure tests : UV-Vis spectroscopy can track photodegradation, particularly for chloro-substituted aromatics (common in and ) .

Contradiction Analysis & Troubleshooting

Q. How to address inconsistent yields in spiro ring formation?

Methodological Answer:

  • Steric effects : Bulky substituents (e.g., 2-chlorobenzyl) may hinder cyclization. mitigated this by using fused sodium acetate to deprotonate intermediates and facilitate ring closure .
  • Competing side reactions : If imine formation dominates over spiro cyclization (common in and ), reduce reaction temperature or switch to milder bases like K₂CO₃ .

Q. Why do HRMS results occasionally deviate from theoretical values?

Methodological Answer:

  • Isotopic patterns : Chlorine (²⁵Cl/³⁷Cl) and sulfur isotopes can skew HRMS peaks. and highlight the need to account for isotopic contributions in bromo/chloro derivatives .
  • Adduct formation : Sodium or potassium adducts ([M+Na]+/[M+K]+) may appear. Use high-purity solvents and ionization sources (e.g., ESI instead of MALDI) to minimize adducts .

Methodological Resources

  • Spectral databases : Cite the IUCr electronic archives () for crystallographic data .
  • Synthetic protocols : Refer to reflux conditions in and catalytic methods in .

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